2-(4-Chlorophenyl)-2-oxoethyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. The dehydrative cyclization of 1,2-diacylhydrazines is another common method . Various oxidizing agents can be used in these reactions, including lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, HgO-I2, ferric chloride, and iodobenzenediacetate .
Industrial Production Methods: Industrial production methods for this compound often involve solvent-free conditions and the use of microwave-accelerated techniques. For example, the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave-accelerated solvent-free conditions has been reported .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)-2-oxoethyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and lead tetraacetate, as well as reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like chloramine-T .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with different substituents, while reduction reactions can produce corresponding alcohols or amines .
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer, vasodilator, anticonvulsant, and antidiabetic agent . In materials science, it is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials . Additionally, its antioxidant properties make it a candidate for use in various biological and industrial applications .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes like EGFR and erbB2 receptors, leading to apoptosis and cell cycle arrest in cancer cells . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other oxadiazole derivatives such as 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione and 2-((1H-benzo[d]imidazol-2-yl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole .
Uniqueness: What sets 2-(4-Chlorophenyl)-2-oxoethyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate apart from other similar compounds is its unique combination of a chlorophenyl group and an oxadiazole ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in both medicinal and materials science research .
Properties
Molecular Formula |
C23H15ClN2O4 |
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Molecular Weight |
418.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate |
InChI |
InChI=1S/C23H15ClN2O4/c24-19-11-9-15(10-12-19)20(27)14-29-23(28)18-8-4-7-17(13-18)22-26-25-21(30-22)16-5-2-1-3-6-16/h1-13H,14H2 |
InChI Key |
QAXNQBGXCIMGGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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